N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and a dimethylamino phenethyl group linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Preparation of the Dimethylamino Phenethyl Group: This involves the alkylation of 4-dimethylaminobenzaldehyde with ethyl bromide, followed by reduction to form the corresponding alcohol.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the dimethylamino phenethyl derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in cancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxyphenethyl)oxalamide: Similar structure but with a methoxy group instead of a dimethylamino group.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide: Contains a chlorine atom instead of a dimethylamino group.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. This makes it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-22(2)15-6-3-13(4-7-15)9-10-20-18(23)19(24)21-14-5-8-16-17(11-14)26-12-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFNXLPPWTGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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